1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound recognized for its unique structure and potential applications in medicinal chemistry. The compound features a phenyl ring substituted with an amino group and a bromomethyl group, along with a chloropropanone moiety. Its molecular formula is and it has a molecular weight of approximately 276.56 g/mol .
This compound can be classified as an organic halide, specifically a halogenated ketone. It is synthesized through various organic reactions, making it of interest in both academic research and industrial applications. The compound has been associated with potential therapeutic properties, particularly in antimicrobial and anticancer studies .
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. A common synthetic route includes the bromomethylation of an appropriate aniline derivative followed by chlorination to introduce the chloropropanone functionality. This process often requires specific catalysts and solvents to optimize yield and purity.
Technical Details:
These methods highlight the complexity of synthesizing this compound, which may involve various reaction conditions and purification steps .
The chemical reactivity of 1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one can be attributed to its functional groups:
These reactions underscore the compound's potential for further chemical transformations in synthetic organic chemistry .
The mechanism of action for 1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with biological targets such as proteins or nucleic acids. Its ability to form covalent bonds with nucleophilic sites on biomolecules suggests that it may alter their function, potentially leading to therapeutic effects.
Process:
1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one has shown promise in several scientific applications:
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1803833-65-9) employs sequential functionalization of a phenylpropanone backbone. The primary route begins with para-nitro toluene derivatives, involving Friedel-Crafts acylation to install the propanone moiety, followed by selective reduction of the nitro group to an amino functionality. Critical halogenation steps introduce chlorine at the propanone α-position and bromine at the benzyl position, yielding the target compound with molecular formula C10H11BrClNO and molecular weight 276.56 g/mol [2] [3]. A key intermediate, 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one (C10H11Cl2NO), undergoes halogen exchange using brominating agents like PBr3 or NBS to achieve the bromomethyl variant [1] .
Table 1: Key Intermediates in Synthesis Pathways
Intermediate Compound | Molecular Formula | Role in Synthesis |
---|---|---|
1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one | C10H11Cl2NO | Bromination precursor |
1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one | C10H11Cl2NO | Regioisomeric intermediate |
1-(4-Amino-2-bromophenyl)-2-chloroethanone | C8H7BrClNO | Structural analog for optimization |
Bromination of the chloromethyl precursor employs N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, achieving >95% conversion to the bromomethyl derivative. Optimal bromine positioning requires radical initiators like AIBN and UV irradiation to minimize dihalogenation byproducts [4] [6]. Chlorination at the propanone α-carbon uses chlorine gas in acetic acid at 0–5°C, with reaction kinetics controlled via pH modulation. Competitive analyses show halogen exchange (bromine-for-chlorine) outperforms direct bromination in regioselectivity, particularly for installing the bromomethyl group ortho to the amino functionality [6] [10].
Lewis acid catalysts (e.g., AlCl3, ZnCl2) accelerate electrophilic substitution during Friedel-Crafts acylation, while phase-transfer catalysts (tetrabutylammonium bromide) improve interfacial kinetics in halogen exchange reactions. Studies demonstrate that 5 mol% CuBr2 elevates bromination yield to 92% by facilitating bromonium ion formation. Solvent selection significantly impacts selectivity: polar aprotic solvents (DMF, acetonitrile) reduce nucleophilic substitution competing reactions at the chloromethyl site [4] [6].
Table 2: Catalyst Performance in Halogenation Steps
Catalyst System | Reaction Type | Yield Increase | Byproduct Reduction |
---|---|---|---|
CuBr2 (5 mol%) | Bromomethyl installation | 92% vs. 78% (uncatalyzed) | Halogenated impurities: <2% |
AlCl3/DMF complex | Friedel-Crafts acylation | 88% vs. 70% (base case) | Isomeric byproducts: ≤3% |
TBAB/H2O–CH2Cl2 | Halogen exchange | 85% | Hydrolysis products: <1% |
Industrial production utilizes continuous flow reactors to enhance mass/heat transfer during exothermic halogenation. Microreactor systems (channel diameter: 500 μm) achieve 98% conversion in 60 seconds residence time at 50°C, compared to 4 hours in batch reactors. Process intensification reduces solvent usage by 40% and improves purity to ≥98% by suppressing thermal degradation [2] [4]. Scalable purification employs falling-film crystallizers or simulated moving bed (SMB) chromatography, with the latter isolating the target compound at >99.5% purity for pharmaceutical intermediates [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8